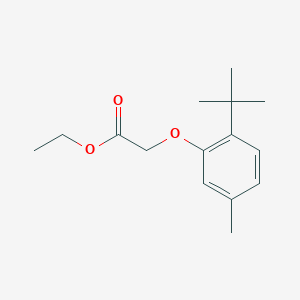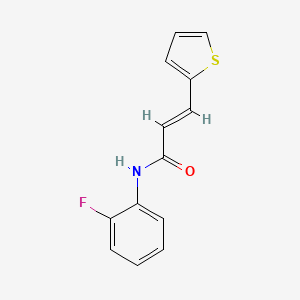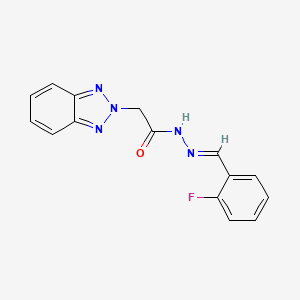![molecular formula C18H17ClN4O2 B5598596 N-[(2-chloro-3-pyridinyl)methyl]-1-(2-methoxyphenyl)-N-methyl-1H-pyrazole-4-carboxamide](/img/structure/B5598596.png)
N-[(2-chloro-3-pyridinyl)methyl]-1-(2-methoxyphenyl)-N-methyl-1H-pyrazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of compounds similar to N-[(2-chloro-3-pyridinyl)methyl]-1-(2-methoxyphenyl)-N-methyl-1H-pyrazole-4-carboxamide involves multiple steps, including the formation of pyrazole rings, amide bond formation, and the introduction of substituents at specific positions on the ring systems. These processes require precise control over reaction conditions to achieve the desired selectivity and yield. For example, the nucleophilic displacement of bromide in the pyrazole ring with fluoride has been demonstrated in the synthesis of related compounds, indicating the feasibility of incorporating various functional groups into the pyrazole ring structure (Katoch-Rouse & Horti, 2003).
Molecular Structure Analysis
The molecular structure of compounds in this class has been extensively studied through techniques such as X-ray crystallography, NMR, and computational methods. These studies reveal the conformational preferences of the molecules and the influence of substituents on the overall geometry. For instance, the molecular geometries and electronic structures have been optimized and calculated, identifying electrophilic and nucleophilic regions on the molecular surface, which are crucial for understanding the compound's reactivity and interactions with biological targets (Kumara et al., 2018).
科学研究应用
环境暴露和代谢物分析
杀虫剂的环境暴露
一项关于南澳大利亚学龄前儿童接触有机磷酸盐(OP)和拟除虫菊酯(PYR)杀虫剂的研究强调了这些神经毒性杀虫剂的广泛慢性暴露。这项研究强调了监测环境中可能对人体有害的化学物质暴露的重要性,这可能与了解包括 N-[(2-chloro-3-pyridinyl)methyl]-1-(2-methoxyphenyl)-N-methyl-1H-pyrazole-4-carboxamide 在内的各种化合物的环境影响和安全性有关 (Babina 等人,2012 年)。
新化合物的处置和代谢
关于 SB-649868(一种食欲素 1 和 2 受体拮抗剂)的处置和代谢的研究提供了有关人体如何处理新化合物的见解。本研究详细阐述了在人体中观察到的消除途径、半衰期和主要代谢物,为理解相关化合物的药代动力学提供了一个模型 (Renzulli 等人,2011 年)。
诊断和治疗应用
大脑受体的诊断成像
一项使用 PET 和放射性配体 [羰基-11C]WAY-100635 对人脑中 5-HT1A 受体进行成像的研究阐明了化学化合物在诊断成像中的潜力。该研究可以为使用类似化合物对人体中的特定受体或生物标志物进行成像的诊断工具的开发提供信息 (Pike 等人,1996 年)。
药代动力学研究
一项研究开发了一种基于准确的亲水性液体相互作用色谱串联质谱(HILIC-MS/MS)的稳定同位素稀释分析,用于定量测定咖啡摄入后人血浆和尿液中的生物活性吡啶。该方法可用于研究 N-[(2-chloro-3-pyridinyl)methyl]-1-(2-methoxyphenyl)-N-methyl-1H-pyrazole-4-carboxamide 及其代谢物的药代动力学 (Lang 等人,2010 年)。
属性
IUPAC Name |
N-[(2-chloropyridin-3-yl)methyl]-1-(2-methoxyphenyl)-N-methylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O2/c1-22(11-13-6-5-9-20-17(13)19)18(24)14-10-21-23(12-14)15-7-3-4-8-16(15)25-2/h3-10,12H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTIDEDKKNPZAGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=C(N=CC=C1)Cl)C(=O)C2=CN(N=C2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-methyl-2-[(3-nitrobenzoyl)amino]benzoic acid](/img/structure/B5598516.png)

![2,4-dimethyl-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzamide](/img/structure/B5598547.png)

![5-[(4-ethylphenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B5598552.png)
![2-(4-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5598561.png)

![N-(3-chloro-4-ethoxy-5-methoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B5598568.png)

![2-[3-fluoro-5-(trifluoromethyl)phenyl]isonicotinamide](/img/structure/B5598578.png)
![8-[(4-ethyl-2-methyl-1,3-thiazol-5-yl)methyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5598586.png)
![3-amino-N,N-diethyl-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B5598600.png)
![N-[2-(3-methoxyphenyl)ethyl]-2-(trifluoromethyl)-4-quinazolinamine](/img/structure/B5598608.png)
![2-(3-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-piperidinyl}-3-oxopropyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5598616.png)